molecular formula C10H13NO3 B13565262 Ethyl 2-amino-2-(2-hydroxyphenyl)acetate

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate

Cat. No.: B13565262
M. Wt: 195.21 g/mol
InChI Key: UAILGNAHGQZIDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate is an ethyl ester derivative featuring an amino group and a 2-hydroxyphenyl substituent on the acetate backbone. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The compound's structure combines a polar hydroxyl group (capable of hydrogen bonding) and a nucleophilic amino group, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-amino-2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9,12H,2,11H2,1H3

InChI Key

UAILGNAHGQZIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of ethyl chloroacetate and 2-aminophenol, with the reaction being catalyzed by a base such as potassium carbonate. This reaction also proceeds under reflux conditions and yields this compound as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a family of α-amino esters with diverse aryl or heteroaryl substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Structural Features
Ethyl 2-amino-2-(2-hydroxyphenyl)acetate 2-hydroxyphenyl C₁₀H₁₃NO₃ Hydroxyl group enables hydrogen bonding; amino group enhances nucleophilicity.
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-hydroxy-5-nitrophenyl C₁₀H₁₁NO₅ Nitro group introduces electron-withdrawing effects; crystallizes with O–H⋯O bonds (R = 0.057) .
Ethyl 2-amino-2-(pyridin-2-yl)acetate Pyridin-2-yl C₉H₁₂N₂O₂ Pyridine ring confers aromaticity and potential metal coordination sites.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate 3-chloropyridin-4-yl C₉H₁₂Cl₂N₂O₂ Chlorine substituent enhances lipophilicity; pyridine ring stabilizes charge.
Ethyl 2-amino-2-cyclopentylacetate Cyclopentyl C₉H₁₇NO₂ Aliphatic cyclopentyl group increases hydrophobicity.

Key Insights :

  • Hydroxyphenyl vs.
  • Aromatic vs. Aliphatic Substituents: Pyridinyl or phenyl groups enhance π-π stacking interactions, whereas cyclopentyl or oxane substituents (e.g., Ethyl 2-amino-2-(oxan-3-yl)acetate ) improve solubility in non-polar environments.

Physicochemical Properties

Property This compound Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Ethyl 2-amino-2-(pyridin-2-yl)acetate
Hydrogen Bonding Likely O–H⋯O and N–H⋯O interactions Observed O–H⋯O chains (b-axis direction) Pyridine N may participate in H-bonding .
Solubility Moderate in polar solvents (ethanol, DMF) Lower due to nitro group Higher in aqueous media (pyridine hydrophilicity)
Thermal Stability Stable under inert conditions Decomposes at high temperatures (nitro group) Stable up to 150°C

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